molecular formula C17H14N2O B10878542 4-Methyl-N-(quinolin-8-YL)benzamide CAS No. 33757-49-2

4-Methyl-N-(quinolin-8-YL)benzamide

Cat. No.: B10878542
CAS No.: 33757-49-2
M. Wt: 262.30 g/mol
InChI Key: WMHRIYVSXYZDGA-UHFFFAOYSA-N
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Description

4-Methyl-N-(quinolin-8-YL)benzamide is a compound that features a quinoline ring attached to a benzamide structure with a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-(quinolin-8-YL)benzamide typically involves the reaction of 4-methylbenzoic acid with 8-aminoquinoline. The reaction is often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N-(quinolin-8-YL)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-Methyl-N-(quinolin-8-YL)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(quinolin-8-YL)benzamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • 4-Methyl-N-(quinolin-8-yl)benzamide
  • 4-Methoxy-N-(quinolin-8-yl)benzamide
  • 6-Methyl-N-(quinolin-8-yl)benzamide

Comparison: this compound is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 4-Methoxy-N-(quinolin-8-yl)benzamide, the methyl group provides different steric and electronic properties, potentially leading to variations in its interaction with molecular targets and its overall efficacy .

Properties

CAS No.

33757-49-2

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

4-methyl-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C17H14N2O/c1-12-7-9-14(10-8-12)17(20)19-15-6-2-4-13-5-3-11-18-16(13)15/h2-11H,1H3,(H,19,20)

InChI Key

WMHRIYVSXYZDGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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